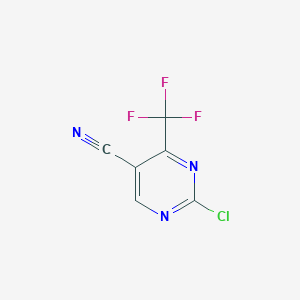
2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonitrile is a pyrimidine derivative with the molecular formula C6HClF3N3. This compound is known for its unique chemical properties and is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonitrile typically involves the reaction of 2-chloro-4-(trifluoromethyl)pyrimidine with cyanogen bromide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems helps in scaling up the production process while maintaining the quality of the product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: It can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and organolithium reagents.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the nature of the nucleophile or the oxidizing/reducing agent used. For example, nucleophilic substitution with an amine would yield a pyrimidine derivative with an amino group at the 2-position .
Applications De Recherche Scientifique
2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonitrile has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyrimidine: Similar in structure but lacks the carbonitrile group.
2-Chloro-5-(trifluoromethyl)pyrimidine: Another similar compound with the trifluoromethyl group at a different position.
Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate: Contains a carboxylate group instead of a carbonitrile group.
Uniqueness
2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonitrile is unique due to the presence of both the trifluoromethyl and carbonitrile groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C6HClF3N3 |
|---|---|
Poids moléculaire |
207.54 g/mol |
Nom IUPAC |
2-chloro-4-(trifluoromethyl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C6HClF3N3/c7-5-12-2-3(1-11)4(13-5)6(8,9)10/h2H |
Clé InChI |
YXJOHASMJGGPBA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NC(=N1)Cl)C(F)(F)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















